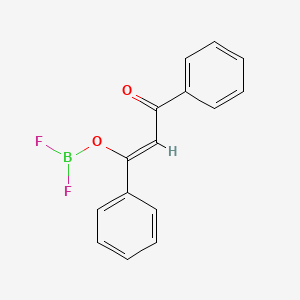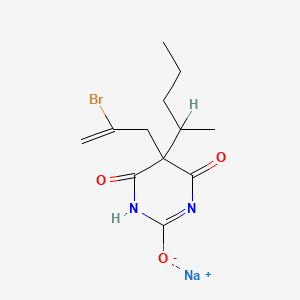![molecular formula C19H20N2O6 B14753233 Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- CAS No. 2541-27-7](/img/structure/B14753233.png)
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a glycine residue linked to a tyrosine residue, with a phenylmethoxycarbonyl group attached to the nitrogen atom of the glycine. This compound is often used in various scientific research applications due to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- typically involves the following steps:
Protection of Amino Groups: The amino groups of glycine and tyrosine are protected using a phenylmethoxycarbonyl (Cbz) group.
Coupling Reaction: The protected glycine and tyrosine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Cbz protecting group is removed using hydrogenation in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- undergoes various chemical reactions, including:
Oxidation: The phenylmethoxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the phenylmethoxycarbonyl group.
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Deprotected peptides.
Substitution: Peptides with different functional groups.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex peptides and proteins.
Biology: Studying protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigating potential therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can modulate the activity of these targets by:
Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-phenylalanyl]-: Similar structure but with a phenylalanine residue instead of tyrosine.
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-cysteinyl]-: Contains a cysteine residue, which introduces a thiol group.
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]-: Contains an alanine residue, which is smaller and less complex.
Uniqueness
Glycine, N-[N-[(phenylmethoxy)carbonyl]-L-tyrosyl]- is unique due to the presence of the tyrosine residue, which contains a phenolic hydroxyl group. This group can participate in additional hydrogen bonding and interactions, making the compound more versatile in biological and chemical applications.
Eigenschaften
CAS-Nummer |
2541-27-7 |
|---|---|
Molekularformel |
C19H20N2O6 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H20N2O6/c22-15-8-6-13(7-9-15)10-16(18(25)20-11-17(23)24)21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,22H,10-12H2,(H,20,25)(H,21,26)(H,23,24)/t16-/m0/s1 |
InChI-Schlüssel |
GNFPGKLUHYMEKR-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
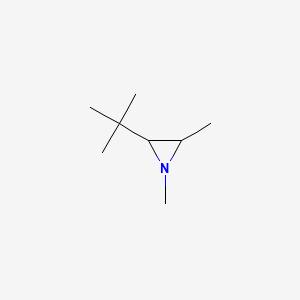


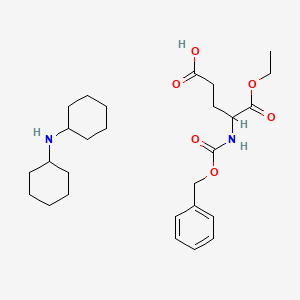
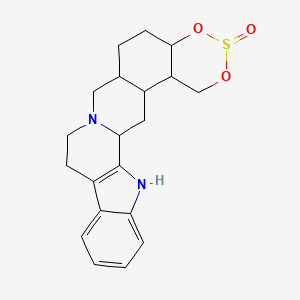
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)

